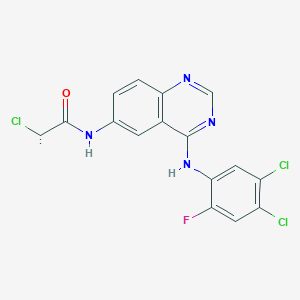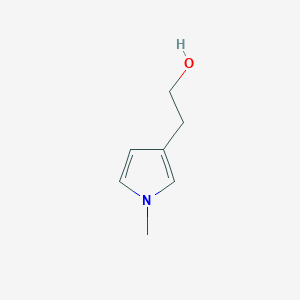![molecular formula C7H9N3O3 B12283885 3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-5-carboxylic acid](/img/structure/B12283885.png)
3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with β-ketoesters, followed by cyclization and subsequent functionalization to introduce the hydroxy and carboxylic acid groups .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: Substitution reactions can introduce different substituents onto the pyrazole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reagents and nucleophiles are commonly employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
- 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
- 1H-pyrazolo[3,4-b]pyridine derivatives
Comparison: Compared to similar compounds, 3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxy and carboxylic acid groups enhance its solubility and reactivity, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C7H9N3O3 |
|---|---|
Molekulargewicht |
183.16 g/mol |
IUPAC-Name |
3-oxo-1,2,4,5,6,7-hexahydropyrazolo[3,4-c]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C7H9N3O3/c11-6-3-1-4(7(12)13)8-2-5(3)9-10-6/h4,8H,1-2H2,(H,12,13)(H2,9,10,11) |
InChI-Schlüssel |
NMTQMJQKIAALGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NCC2=C1C(=O)NN2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-N-[(2S,4S,5S)-5-(Dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide-d8](/img/structure/B12283805.png)
![N-[4-hydroxy-6-(hydroxymethyl)-2-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12283813.png)


![6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B12283825.png)




![Ethyl 4-phenyl-2-{[(trifluoromethyl)sulfonyl]oxy}butanoate](/img/structure/B12283865.png)
![methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B12283871.png)

![2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B12283878.png)

